trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride
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Overview
Description
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: is a chemical compound with the molecular formula C7H14ClF2NO and a molecular weight of 201.6420 . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a difluoromethoxy group and an amine group, making it a valuable building block in various chemical syntheses .
Preparation Methods
The synthesis of trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the difluoromethoxy group.
Introduction of Difluoromethoxy Group: This step involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a base to form trans-2-(Difluoromethoxy)cyclohexanone.
Reduction: The trans-2-(Difluoromethoxy)cyclohexanone is then reduced using a suitable reducing agent, such as sodium borohydride, to form trans-2-(Difluoromethoxy)cyclohexanol.
Amination: The final step involves the conversion of trans-2-(Difluoromethoxy)cyclohexanol to trans-2-(Difluoromethoxy)cyclohexanamine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Mechanism of Action
The mechanism of action of trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: can be compared with other similar compounds, such as:
trans-2-Fluorocyclohexanamine Hydrochloride: This compound has a similar structure but lacks the difluoromethoxy group, which can influence its chemical reactivity and biological activity.
trans-2-(Difluoromethoxy)cyclohexan-1-amine: This compound is structurally similar but may have different physical and chemical properties due to the absence of the hydrochloride salt.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H14ClF2NO |
---|---|
Molecular Weight |
201.64 g/mol |
IUPAC Name |
(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h5-7H,1-4,10H2;1H/t5-,6-;/m1./s1 |
InChI Key |
OOBIVRDUELFJIK-KGZKBUQUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC(F)F.Cl |
Canonical SMILES |
C1CCC(C(C1)N)OC(F)F.Cl |
Origin of Product |
United States |
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